For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Properties of (1R)-(-)-10-Camphorsulfonic Acid
(1R)-(-)-10-Camphorsulfonic acid, a chiral derivative of camphor, is a vital organosulfur compound utilized extensively as a resolving agent for chiral amines and in the synthesis of enantiomerically pure compounds.[1][2] Its efficacy in pharmaceutical development, particularly in enhancing the solubility and stability of active pharmaceutical ingredients, makes a thorough understanding of its physical properties essential.[1] This guide provides a comprehensive overview of the core physical characteristics of (1R)-(-)-10-Camphorsulfonic acid, details common experimental protocols for their determination, and presents a logical workflow for its physical characterization.
Core Physical and Chemical Properties
(1R)-(-)-10-Camphorsulfonic acid is a relatively strong acid that presents as a colorless or white to off-white crystalline solid at room temperature.[1][2][3] It is known to be stable but hygroscopic, readily absorbing moisture from the air, and is incompatible with strong bases and strong oxidizing agents.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of (1R)-(-)-10-Camphorsulfonic acid compiled from various sources.
| Property | Value |
| IUPAC Name | [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid[6] |
| CAS Number | 35963-20-3[1][2][7] |
| Molecular Formula | C₁₀H₁₆O₄S[1][6][7] |
| Molecular Weight | 232.30 g/mol [6][7] |
| Appearance | Off-white solid; Prismatic crystals; White to slightly beige crystalline powder[1][3][4] |
| Melting Point | 193-195 °C (decomposes)[4][5]; 196-202 °C[1]; 198 °C (decomposes)[4][5][7] |
| Boiling Point | 344.46 °C (rough estimate)[3]; 467.7 °C at 760 mmHg[8] |
| Density | 1.2981 g/cm³ (rough estimate)[3] |
| pKa | 1.17 ± 0.50 (Predicted)[3]; 1.2[2] |
| Optical Rotation | [α]²⁰/D: -21° ± 1°, c = 2 in H₂O[1][7] |
| Solubility | Soluble: Water, Sodium Hydroxide, Sodium Carbonate solutions[2][3][4][8]. Slightly Soluble: Glacial Acetic Acid, Ethyl Acetate, Ethanol, DMSO, Methanol[3][4][5]. Insoluble: Ether[4][5]. |
| pH | 1.2-1.4 (20g/L in H₂O)[3] |
Spectroscopic Data
Comprehensive chemical characterization of (1R)-(-)-10-Camphorsulfonic acid has been performed using various spectroscopic methods.[9]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are available for this compound, typically run in a solvent like DMSO-d₆.[10][11] NMR is crucial for confirming the structural integrity and purity of the acid.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry and GC/MS have been used to characterize the compound and determine its optical purity.[9]
-
Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[6]
Experimental Protocols
The determination of the physical properties listed above follows standardized laboratory procedures. While specific experimental reports for this compound are proprietary, the following sections describe the general methodologies employed.
Melting Point Determination
The melting point is a critical indicator of purity.
-
Apparatus: A melting point apparatus, such as a Vernier Melt Station or a traditional oil bath setup, is used.[12]
-
Procedure:
-
A small, dry sample of (1R)-(-)-10-Camphorsulfonic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.[12]
-
The capillary tube is placed in the heating block of the apparatus.[12]
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range indicates the melting point. For a pure substance, this range is typically narrow.[12] Given that the compound decomposes, observations of color change or gas evolution are also noted.[4]
-
Solubility Assessment
Solubility is determined by observing the dissolution of the solute in a given solvent.
-
Procedure:
-
A pre-weighed amount of (1R)-(-)-10-Camphorsulfonic acid (e.g., 10 mg) is placed into a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added at room temperature.
-
The mixture is agitated (vortexed or shaken) for a set period.
-
Visual inspection determines if the solid has completely dissolved. If not, the mixture may be gently heated to assess solubility at higher temperatures.
-
The substance is classified as soluble, slightly soluble, or insoluble based on the amount that dissolves.[13]
-
Optical Rotation Measurement
As a chiral molecule, its ability to rotate plane-polarized light is a defining characteristic.
-
Apparatus: A polarimeter.
-
Procedure:
-
A solution of (1R)-(-)-10-Camphorsulfonic acid is prepared at a precise concentration (e.g., c = 2, meaning 2g per 100mL) in a specified solvent, typically water.[1]
-
The polarimeter sample cell is filled with the solution, ensuring no air bubbles are present.
-
The observed rotation (α) is measured at a specific temperature (usually 20°C) and wavelength (D-line of a sodium lamp, 589 nm).
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length of the cell in decimeters and 'c' is the concentration in g/mL.
-
Visualizations
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the physical and structural characterization of a chemical sample like (1R)-(-)-10-Camphorsulfonic acid.
Caption: Workflow for the characterization of a chemical sample.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 3. (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 [amp.chemicalbook.com]
- 4. (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 [chemicalbook.com]
- 5. (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 [amp.chemicalbook.com]
- 6. Camphorsulfonic acid, (-)- | C10H16O4S | CID 5771688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1R)-(-)-10-Camphorsulfonic acid 98 35963-20-3 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
